molecular formula C13H14N2O5S2 B11089716 Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate

Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B11089716
M. Wt: 342.4 g/mol
InChI Key: USUDJWMZZXESJM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of benzothiophene to introduce the nitro group at the 6-position. This is followed by the introduction of the amino group at the 3-position through a substitution reaction. The hydroxyethylsulfanyl group is then added via a nucleophilic substitution reaction. Finally, the ethyl ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like the amino and nitro groups allows it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-1-benzothiophene-2-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    Ethyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate: Lacks the hydroxyethylsulfanyl group, affecting its solubility and interaction with biological targets.

Properties

Molecular Formula

C13H14N2O5S2

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 3-amino-4-(2-hydroxyethylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H14N2O5S2/c1-2-20-13(17)12-11(14)10-8(21-4-3-16)5-7(15(18)19)6-9(10)22-12/h5-6,16H,2-4,14H2,1H3

InChI Key

USUDJWMZZXESJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCCO)[N+](=O)[O-])N

Origin of Product

United States

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